molecular formula C12H24O2Si B8208105 Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 80684-13-5

Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

Cat. No.: B8208105
CAS No.: 80684-13-5
M. Wt: 228.40 g/mol
InChI Key: GWNAFSKOUDFOGU-UHFFFAOYSA-N
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Description

Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a cyclohexanone ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of the hydroxyl group of cyclohexanol using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride at room temperature. The resulting silyl ether is then oxidized to form the desired cyclohexanone derivative .

Industrial Production Methods

While specific industrial production methods for Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Cyclohexanone derivatives or carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various functionalized cyclohexanone derivatives depending on the substituent introduced.

Scientific Research Applications

Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- has diverse applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves its interaction with specific molecular targets and pathways. The silyl group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a precursor in various synthetic pathways, facilitating the formation of complex molecules .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilanol: Similar in structure but lacks the cyclohexanone ring.

    (tert-Butyldimethylsilyl)oxyacetaldehyde: Contains an aldehyde group instead of a ketone.

    3-((tert-Butyldimethylsilyl)oxy)-propanol: Has a propanol backbone instead of cyclohexanone.

Uniqueness

Cyclohexanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to its combination of a silyl-protected hydroxyl group and a cyclohexanone ring, which provides distinct reactivity and stability compared to other similar compounds.

Properties

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWNAFSKOUDFOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30513173
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80684-13-5
Record name 3-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30513173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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